molecular formula C8H14Cl4N6 B2667104 3-Chloro-1-methyl-1H-pyrazol-5-amine CAS No. 167408-80-2

3-Chloro-1-methyl-1H-pyrazol-5-amine

Cat. No.: B2667104
CAS No.: 167408-80-2
M. Wt: 336.04
InChI Key: BCZQYDMXGFBWOC-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Derivatives in Heterocyclic Chemistry

The pyrazole nucleus, a five-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal and agricultural chemistry. mdpi.com Its structural features allow for diverse substitution patterns, leading to a wide spectrum of chemical properties and biological activities. Pyrazole derivatives are known to exhibit anti-inflammatory, anticancer, antiviral, and antimicrobial properties, forming the core of numerous pharmaceutical drugs. mdpi.com In the realm of agrochemicals, pyrazole-containing compounds have been successfully developed as herbicides, fungicides, and insecticides. nih.gov The stability of the pyrazole ring, coupled with its capacity to engage in various chemical transformations, underscores its importance as a fundamental building block in the synthesis of novel heterocyclic systems.

Overview of Substituted Pyrazoles as Versatile Synthetic Intermediates

Substituted pyrazoles are highly valued as versatile intermediates in organic synthesis due to the presence of multiple reactive sites that can be selectively functionalized. The reactivity of the pyrazole ring is influenced by the nature and position of its substituents. For instance, the amino group in aminopyrazoles can act as a nucleophile, participating in condensation and substitution reactions to build more complex fused heterocyclic systems. beilstein-journals.org Halogen atoms, such as the chloro group in 3-Chloro-1-methyl-1H-pyrazol-5-amine, serve as excellent leaving groups in cross-coupling reactions or can direct further electrophilic substitution on the pyrazole ring. beilstein-archives.org This multi-faceted reactivity allows for the strategic construction of a wide array of molecular frameworks from a single pyrazole-based starting material.

Scope and Research Focus on this compound

This article provides a focused examination of this compound (CAS No. 167408-80-2). lookchem.com The primary objective is to collate and present the available scientific information regarding its chemical and physical properties, established and potential synthetic routes, and its demonstrated utility as a chemical intermediate. The discussion will be framed within the broader context of halogenated aminopyrazoles, highlighting the specific contributions and potential of this particular molecule in synthetic chemistry.

Chemical Properties and Synthesis of this compound

While detailed experimental data for this compound is not extensively reported in publicly available literature, its fundamental properties can be tabulated.

Table 1: Chemical Properties of this compound

Property Value
CAS Number 167408-80-2
Molecular Formula C4H6ClN3
Molecular Weight 131.56 g/mol
Appearance Not specified
Melting Point Not available
Boiling Point Not available

| Solubility | Not available |

Data sourced from publicly available chemical databases. lookchem.com

The synthesis of this compound is not explicitly detailed in readily accessible scientific literature. However, general synthetic strategies for aminopyrazoles can provide a basis for its potential preparation. A common route to the 5-aminopyrazole scaffold involves the condensation of a β-ketonitrile with a hydrazine (B178648) derivative. beilstein-journals.org For the target molecule, this would likely involve the reaction of a chlorinated β-ketonitrile with methylhydrazine.

Reactivity and Synthetic Applications

The reactivity of this compound is dictated by the interplay of its constituent functional groups: the pyrazole ring, the chloro substituent, and the amino group. The amino group at the 5-position is a key nucleophilic center, enabling reactions such as acylation, alkylation, and condensation with electrophilic partners to form a variety of derivatives. researchgate.net

The chlorine atom at the 3-position is a versatile handle for further synthetic transformations. It can be displaced by nucleophiles or participate in transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at this position. Furthermore, the presence of both an amino and a chloro group on the pyrazole ring makes this compound a valuable precursor for the synthesis of fused pyrazole systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, which are important scaffolds in medicinal chemistry. beilstein-journals.org

While specific, documented industrial applications of this compound are not prevalent in the available literature, its structural similarity to other commercially important pyrazoles suggests its potential as an intermediate in the synthesis of agrochemicals and pharmaceuticals. For instance, related chloropyrazole derivatives are key components in the synthesis of herbicides. lookchem.com

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not widely published. However, based on its structure, the following characteristic signals would be expected:

Table 2: Predicted Spectroscopic Features for this compound

Spectroscopic Technique Predicted Features
¹H NMR Signals corresponding to the N-methyl protons, the amino protons, and the proton on the pyrazole ring.
¹³C NMR Resonances for the four carbon atoms of the pyrazole ring and the methyl carbon.
IR Spectroscopy Characteristic absorption bands for N-H stretching of the amine, C-N stretching, and C-Cl stretching.

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of chlorine. |

This compound is a halogenated aminopyrazole with significant potential as a versatile synthetic intermediate. While detailed research dedicated solely to this compound is limited in the public domain, its structural features suggest a rich and varied reactivity profile that can be exploited for the synthesis of more complex and potentially bioactive molecules. The presence of both a nucleophilic amino group and a synthetically versatile chloro substituent on the stable pyrazole core makes it a valuable building block for the construction of diverse chemical libraries for drug discovery and agrochemical research. Further investigation into the synthesis, reactivity, and applications of this compound would be a valuable contribution to the field of heterocyclic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-methylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3/c1-8-4(6)2-3(5)7-8/h2H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBFVEOMCMLCJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Chloro 1 Methyl 1h Pyrazol 5 Amine

Classical and Established Synthetic Routes

Traditional methods for synthesizing substituted pyrazoles like 3-Chloro-1-methyl-1H-pyrazol-5-amine have been well-established, relying on foundational reactions of organic chemistry. These routes typically involve the sequential construction of the pyrazole (B372694) core followed by the introduction of the required chloro and amine substituents.

Strategies for Pyrazole Core Formation via Cyclocondensation

The most fundamental and widely used method for constructing the pyrazole ring is the Paal-Knorr synthesis, which involves the cyclocondensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine (B178648) derivative. nih.gov For the synthesis of 1-methyl-1H-pyrazol-5-amine, the key precursors are methylhydrazine and a suitable three-carbon molecule with electrophilic sites at the 1 and 3 positions.

A common strategy employs β-ketonitriles, such as ethyl 2-cyanoacetate or similar compounds. The reaction mechanism begins with a nucleophilic attack by one of the nitrogen atoms of methylhydrazine on the carbonyl carbon of the β-ketonitrile. chim.itnih.gov This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the nitrile carbon, leading to the formation of the aminopyrazole ring after dehydration. chim.it

The use of an unsymmetrical hydrazine like methylhydrazine introduces the possibility of forming two different regioisomers. However, the reaction conditions can often be controlled to favor the desired isomer. beilstein-journals.orgnih.gov

Table 1: Example of Cyclocondensation for Pyrazole Core Formation

Reactant 1Reactant 2Key IntermediateProduct Core
Methylhydrazineβ-Ketonitrile (e.g., Ethyl 2-cyano-3-oxobutanoate)Hydrazone1-Methyl-1H-pyrazol-5-amine

Regioselective Halogenation Techniques in Pyrazole Synthesis

Once the 1-methyl-1H-pyrazol-5-amine core is formed, the next critical step is the regioselective introduction of a chlorine atom at the C3 position. Direct electrophilic halogenation of the pyrazole ring typically occurs at the C4 position, which is the most electron-rich and susceptible to electrophilic attack. researchgate.net Therefore, indirect methods are required for C3-halogenation.

A robust and frequently employed strategy involves the use of a pyrazolone (B3327878) intermediate. The 1-methyl-1H-pyrazol-5-amine exists in tautomeric equilibrium with 1-methyl-1H-pyrazol-5-ol, which in turn is the tautomer of 1-methyl-1H-pyrazol-5(4H)-one. This pyrazolone can be chlorinated using strong chlorinating agents such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). researchgate.netresearchgate.net This dehydroxyhalogenation reaction effectively replaces the hydroxyl group (in the enol tautomer) with a chlorine atom, yielding the desired 3-chloro-substituted pyrazole. researchgate.net

Another reagent used for chlorination is N-chlorosuccinimide (NCS). researchgate.net While often used for C4 chlorination, its regioselectivity can be influenced by the existing substituents on the pyrazole ring and the reaction conditions. beilstein-archives.org

Amination Approaches for C5-Substituted Pyrazoles

An alternative synthetic pathway involves introducing the amine group at a later stage. This approach would begin with a pyrazole ring that is already halogenated. For instance, a suitable precursor would be 3,5-dichloro-1-methyl-1H-pyrazole.

The synthesis of this precursor could start from the cyclocondensation of methylhydrazine with a molecule like malonic acid or its esters to form 1-methylpyrazole-3,5-dione. This dione (B5365651) can then be treated with a chlorinating agent like phosphorus oxychloride to yield 3,5-dichloro-1-methyl-1H-pyrazole.

The final step is a selective nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the C5 position is generally more reactive towards nucleophiles than the one at C3. By reacting 3,5-dichloro-1-methyl-1H-pyrazole with ammonia (B1221849) or a protected form of ammonia under controlled conditions, the C5-chloro group can be selectively replaced by an amino group to furnish this compound.

Modern and Sustainable Synthetic Approaches

Recent advancements in synthetic organic chemistry have focused on developing more efficient, sustainable, and environmentally friendly methods. These modern approaches are also applicable to the synthesis of this compound.

Transition Metal-Catalyzed Syntheses of Pyrazole Derivatives

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds. Palladium- and copper-based catalysts are particularly prominent in forming C-N and C-X (where X is a halogen) bonds.

While direct C-H chlorination at the C3 position is challenging, transition metals can be employed in cross-coupling reactions. For instance, a pyrazole with a suitable leaving group (like a triflate) or a boronic acid at the C3 position could be coupled with a chlorine source using a palladium catalyst.

More applicably, copper- or palladium-catalyzed amination reactions (e.g., Buchwald-Hartwig amination) represent a modern alternative to the classical SNAr amination described in section 2.1.3. researchgate.net Starting with 3,5-dichloro-1-methyl-1H-pyrazole, the C5-amino group can be introduced with high selectivity and under milder conditions using a copper or palladium catalyst with an appropriate amine source and ligand. mdpi.comnih.govresearchgate.net This method often provides higher yields and tolerates a broader range of functional groups compared to traditional methods.

Solvent-Free and Microwave-Assisted Methodologies

In line with the principles of green chemistry, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reactions, increase yields, and reduce waste. medicaljournalshouse.com The initial cyclocondensation step to form the pyrazole core is particularly well-suited for this technique. dergipark.org.tr

Conventional heating for pyrazole synthesis can require long reaction times (several hours) and often uses high-boiling point solvents. medicaljournalshouse.com By using microwave irradiation, the reaction time can be dramatically reduced to just a few minutes, often with a significant improvement in product yield. nih.govmedicaljournalshouse.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Cyclocondensation

ParameterConventional HeatingMicrowave Irradiation
Reaction Time 12-16 hours4-7 minutes
Typical Yield 35-50%55-85%
Energy Consumption HighLow
Solvent Use Often requiredCan be solvent-free

Furthermore, these reactions can sometimes be performed under solvent-free conditions, where the neat reactants are mixed with a solid support or catalyst and irradiated. nih.govresearchgate.net This approach minimizes the use of volatile and often hazardous organic solvents, making the synthesis more environmentally benign. nih.gov

Electrochemical and Green Chemistry Protocols

The development of environmentally benign synthetic methods is a significant focus in modern chemistry. For the synthesis of pyrazole derivatives, green chemistry approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. While specific electrochemical methods for the synthesis of this compound are not well-documented, general green chemistry protocols applicable to pyrazole synthesis include the use of alternative solvents, energy sources, and catalytic systems.

Recent advancements in the green synthesis of pyrazole scaffolds emphasize methods that avoid hazardous reagents, employ green solvents like water or ionic liquids, utilize renewable energy sources such as microwave irradiation and ultrasound, and incorporate recyclable catalysts. acs.orgthieme-connect.com For instance, the synthesis of some pyrazolo[3,4-b]pyridine derivatives has been successfully achieved using ionic liquids as a non-volatile and environmentally benign solvent. beilstein-journals.orgnih.gov Multicomponent reactions, which combine several starting materials in a single step to form a complex product, are also a hallmark of green chemistry, offering high atom economy. nih.govresearchgate.net The use of water as a solvent in the presence of catalysts like p-toluenesulfonic acid (p-TSA) under ultrasound irradiation has been shown to be effective for the synthesis of related fused pyrazole systems. beilstein-journals.org

Microwave-assisted organic synthesis (MAOS) has been noted as a green method for preparing aminopyrazoles, significantly reducing reaction times. researchgate.net Similarly, solvent-free grinding conditions represent another eco-friendly approach for the synthesis of fused pyrazole derivatives. nih.gov Although these green protocols have been applied to the broader class of pyrazoles, their specific application and optimization for the synthesis of this compound require further investigation.

Optimization of Reaction Conditions and Process Parameters

The efficiency and viability of a synthetic route are heavily dependent on the optimization of reaction conditions. This involves a systematic investigation of various parameters to maximize yield and purity while minimizing costs and environmental impact.

Investigation of Catalyst Systems and Reagent Stoichiometry

The choice of catalyst and the stoichiometry of the reagents are critical factors in the synthesis of pyrazole derivatives. Various catalysts, including Lewis acids, Brønsted acids, and organocatalysts, have been explored to facilitate the cyclocondensation reactions that form the pyrazole ring. For instance, in the synthesis of fused pyrazolo[3,4-b]pyridines, catalysts such as ZrCl₄, InCl₃, FeCl₃, and L-proline have been studied. nih.gov

The stoichiometry of reagents can significantly influence the reaction outcome. In the halogenation of 3-aryl-1H-pyrazol-5-amines, a related class of compounds, the amount of the halogenating agent, such as N-chlorosuccinimide (NCS), was found to be crucial. Increasing the equivalents of NCS from 1.5 to 2.5 improved the yield of the chlorinated product from 55% to 68%. beilstein-archives.org However, a further increase in the amount of the reagent did not lead to a significant improvement in the yield. beilstein-archives.org

The table below illustrates the effect of different catalysts and solvents on a model reaction for the synthesis of pyrazole based pyrido[2,3-d]pyrimidine-diones, which provides insight into the types of catalyst systems that could be investigated for the synthesis of this compound. researchgate.net

Table 1: Effect of Different Catalysts and Solvents on a Model Pyrazole Synthesis This table is interactive. You can sort and filter the data.

Catalyst Solvent Time (h) Yield (%)
None H₂O 12 Trace
p-TSA H₂O 8 75
L-proline H₂O 10 60
ZrCl₄ CH₃CN 6 85
InCl₃ CH₂Cl₂ 7 80
FeCl₃ Toluene 6 82

Temperature, Pressure, and Reaction Time Effects

Temperature and reaction time are fundamental parameters that require careful optimization. In many organic syntheses, higher temperatures can accelerate the reaction rate but may also lead to the formation of undesired byproducts. For the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a related precursor, the reaction mixture was heated under reflux for 1.5 hours. mdpi.com The synthesis of another intermediate, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, involved refluxing for 5.5 hours. mdpi.com

In the halogenation of 3-aryl-1H-pyrazol-5-amines, the reaction was initially performed at room temperature for 3 hours. beilstein-archives.org Interestingly, increasing the temperature was found to be detrimental to the reaction. beilstein-archives.org Shortening the reaction time often leads to a decrease in yield. beilstein-archives.org For the synthesis of 3-amino-5-methyl pyrazole from 3-aminocrotononitrile (B73559) and hydrazine hydrate, the mixture was heated and refluxed at 60-90°C for 8-24 hours. google.com

The effect of pressure is less commonly reported for the synthesis of aminopyrazoles, as these reactions are typically carried out at atmospheric pressure.

The following table summarizes the effects of temperature and reaction time on the yield of halogenated 3-aryl-1H-pyrazol-5-amines, providing a model for the optimization of these parameters. beilstein-archives.org

Table 2: Optimization of Temperature and Reaction Time for a Model Pyrazole Halogenation This table is interactive. You can sort and filter the data.

Reagent Ratio (1a:2c) Temperature (°C) Time (h) Yield (%)
1:1.5 rt 3 55
1:1.5 50 3 50
1:2.5 rt 3 68
1:2.5 rt 6 68
1:3.5 rt 3 69

Scale-Up Considerations and Efficiency Enhancements

Transitioning a synthetic protocol from a laboratory scale to an industrial scale introduces a new set of challenges. Factors such as heat transfer, mass transfer, reaction kinetics, and safety must be carefully considered. For the synthesis of this compound, a scalable process would need to be robust, cost-effective, and environmentally acceptable.

Efficiency enhancements can be achieved through various strategies. The use of continuous flow reactors instead of traditional batch reactors can offer better control over reaction parameters, improved safety, and higher throughput. In the synthesis of some functionalized pyrazoles, lithiation has been performed in a flow reactor, demonstrating the applicability of this technology. enamine.net

Process intensification, which aims to develop smaller, cleaner, and more energy-efficient processes, is also a key consideration. This can involve the use of highly active catalysts to reduce reaction times and temperatures, or the development of one-pot procedures that minimize the number of unit operations and reduce waste. A gram-scale synthesis has been demonstrated for the halogenation of 3-aryl-1H-pyrazol-5-amines, indicating the potential for scaling up this type of transformation. beilstein-archives.org The crude product in this larger scale reaction was purified by recrystallization, a common technique in industrial processes. beilstein-archives.org

Chemical Reactivity and Transformation Pathways

Reactivity at the Amino Group (C5-Amine Functionality)

The amino group at the C5 position of the pyrazole (B372694) ring is a key site for nucleophilic reactions, allowing for the introduction of a variety of functional groups.

Acylation, Sulfonamidation, and Related Functionalizations

The primary amino group of 3-Chloro-1-methyl-1H-pyrazol-5-amine readily undergoes acylation and sulfonamidation reactions when treated with appropriate electrophiles such as acyl chlorides or sulfonyl chlorides. These reactions typically proceed in the presence of a base to neutralize the hydrogen halide byproduct.

Acylation: The reaction with acyl chlorides introduces an amide functional group. This transformation is a common strategy to introduce a wide range of acyl moieties onto the pyrazole core. The general reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. amazonaws.comnih.govcrossref.orgwikipedia.org

Sulfonamidation: Similarly, reaction with sulfonyl chlorides yields sulfonamides. libretexts.orgorganic-chemistry.org This reaction is of significant interest in medicinal chemistry, as the sulfonamide group is a well-known pharmacophore. For instance, the sulfonamidation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 4-methylbenzenesulfonyl chloride in the presence of triethylamine (B128534) affords the corresponding N-tosylbenzenesulfonamide in good yield. nih.gov A similar reactivity is expected for this compound. The synthesis of sulfonamides from primary amines and sulfonyl chlorides is a well-established and widely used transformation in organic synthesis. nih.govlibretexts.org

Table 1: Examples of Acylation and Sulfonamidation Reactions with Aminopyrazoles
ReactantReagentProduct TypeReference
3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine4-methylbenzenesulfonyl chlorideSulfonamide nih.gov
Primary Amines (general)Acyl Chlorides (general)Amide amazonaws.comnih.govcrossref.orgwikipedia.org
Primary Amines (general)Sulfonyl Chlorides (general)Sulfonamide libretexts.orgorganic-chemistry.orgnih.govlibretexts.org

Condensation Reactions with Carbonyl Compounds

The C5-amino group of this compound can participate in condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. mdpi.compreprints.orgrsc.orgyoutube.com This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. researchgate.net

The formation of Schiff bases from aminopyrazoles and various aldehydes is a well-documented process. For example, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine reacts with 2-pyridinecarboxaldehyde (B72084) in methanol (B129727) to yield the corresponding N-pyrazolyl imine. researchgate.net Similarly, the condensation of 5-amino-1-aryl-pyrazoles with 1-aryl-5-chloro-1H-pyrazole-4-carbaldehydes in refluxing ethanol (B145695) leads to the formation of double-pyrazole Schiff base derivatives. rsc.org These examples suggest that this compound would readily undergo similar transformations.

Table 2: Examples of Condensation Reactions Involving Aminopyrazoles
Aminopyrazole ReactantCarbonyl ReactantProduct TypeReference
3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine2-pyridinecarboxaldehydeN-pyrazolyl imine researchgate.net
5-amino-1-aryl-pyrazoles1-aryl-5-chloro-1H-pyrazole-4-carbaldehydesDouble-pyrazole Schiff base rsc.org
General AminopyrazolesAldehydes/KetonesImine (Schiff Base) mdpi.compreprints.orgyoutube.comresearchgate.net

Diazotization and Subsequent Derivatizations

The C5-amino group can be converted to a diazonium salt through treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. nih.govwikipedia.org The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations.

One of the most common applications of pyrazole diazonium salts is their use in Sandmeyer-type reactions to introduce a range of substituents. sigmaaldrich.compsu.eduyoutube.com For example, treatment of the diazonium salt with copper(I) chloride would be expected to replace the diazonium group with a chloro group, yielding 3,5-dichloro-1-methyl-1H-pyrazole.

Furthermore, these diazonium salts can act as electrophiles in azo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form highly colored azo compounds. researchgate.netnih.govnih.gov The synthesis of an azo dye by coupling 5-amino-3-methyl-1-phenylpyrazole with a diazonium ion of 2-amino-1-naphthalene sulfonic acid has been reported. nih.gov This indicates that the diazonium salt derived from this compound could be a valuable precursor for the synthesis of novel azo dyes.

Reactivity at the Chloro Substituent (C3-Chloro)

The chloro substituent at the C3 position of the pyrazole ring is susceptible to displacement by nucleophiles and can participate in various cross-coupling reactions, providing a powerful handle for carbon-carbon and carbon-heteroatom bond formation.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The C3-chloro group of this compound can be displaced by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The pyrazole ring, being an electron-deficient heterocycle, facilitates this type of reaction. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the chloro group, forming a Meisenheimer-like intermediate, which then rearomatizes by expelling the chloride ion. rsc.org

The reactivity of chloro-heterocycles in SNAr reactions is well-established. For instance, the reaction of heteroaryl chlorides with amines in water in the presence of a base can lead to facile N-arylation. youtube.com Similarly, reactions with other nucleophiles such as alkoxides and thiolates are also possible. The reaction of a 3-(α-chloroethyl)pyrazole with a thiol has been reported, demonstrating the susceptibility of the pyrazole ring to nucleophilic attack. nih.gov

Table 3: Examples of SNAr Reactions with Chloro-Heterocycles
Chloro-HeterocycleNucleophileProduct TypeReference
Heteroaryl Chlorides (general)AminesN-Aryl Heterocycles youtube.com
3-(α-chloroethyl)pyrazoleThiolThioether nih.gov
2,4-DichloropyrimidinesTertiary AminesAminopyrimidines organic-chemistry.org

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The C3-chloro atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. preprints.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 3-chloropyrazole with a boronic acid or its ester in the presence of a palladium catalyst and a base. This method is widely used to form biaryl structures. The Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles, including pyrazoles, has been successfully demonstrated. The synthesis of trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and their successful application in Suzuki–Miyaura cross-coupling reactions highlights the utility of this method for creating complex heterocyclic systems. nih.gov

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the 3-chloropyrazole and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. researchgate.net This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond between the 3-chloropyrazole and an amine. organic-chemistry.orgnih.gov It is a highly versatile method for the synthesis of N-aryl and N-heteroaryl amines. The amination of heteroaryl chlorides is a well-established transformation, providing a reliable route to functionalized pyrazoles. nih.govyoutube.com

Table 4: Overview of Cross-Coupling Reactions with Halo-Heterocycles
ReactionCoupling PartnerBond FormedKey FeaturesReference
Suzuki-MiyauraBoronic acid/esterC-C (sp2-sp2)Forms biaryl structures; tolerant of many functional groups. nih.gov
SonogashiraTerminal alkyneC-C (sp2-sp)Synthesizes arylalkynes and conjugated enynes. researchgate.net
Buchwald-HartwigAmineC-NVersatile synthesis of N-aryl and N-heteroaryl amines. nih.govorganic-chemistry.orgnih.govyoutube.com

Reactivity of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle and can undergo electrophilic aromatic substitution. The directing effects of the substituents on the ring play a crucial role in determining the position of substitution. In this compound, the amino group at C5 is a strong activating group and directs electrophiles to the C4 position. nih.govbeilstein-archives.org The methyl group on the nitrogen atom and the chloro group also influence the electron density of the ring. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. For instance, bromination of similar 5-aminopyrazoles readily occurs at the C4 position. mdpi.com

ReactionReagentExpected Major Product
BrominationBr₂4-Bromo-3-chloro-1-methyl-1H-pyrazol-5-amine
NitrationHNO₃/H₂SO₄3-Chloro-1-methyl-4-nitro-1H-pyrazol-5-amine
SulfonationH₂SO₄/SO₃5-Amino-3-chloro-1-methyl-1H-pyrazole-4-sulfonic acid

The pyrazole ring and its substituents can participate in cycloaddition and annulation reactions to construct fused heterocyclic systems. The amino group at the C5 position is a key functional handle for these transformations. For example, 5-aminopyrazoles can react with 1,3-dielectrophiles to form pyrazolo[1,5-a]pyrimidines. These reactions often proceed through an initial nucleophilic attack by the exocyclic amino group, followed by cyclization and dehydration. The presence of the chloro and methyl groups can influence the reactivity and regioselectivity of these annulation reactions. beilstein-journals.orgrsc.orgorganic-chemistry.org

Aminopyrazoles can exist in different tautomeric forms. mdpi.comresearchgate.netnih.govmdpi.combeilstein-journals.org For this compound, the primary tautomeric equilibrium involves the amino and imino forms. While the N-methylation at the 1-position prevents annular tautomerism, the exocyclic amino group can potentially tautomerize to an imino form, although the amino form is generally the more stable tautomer for 5-aminopyrazoles.

Tautomeric Forms of this compound Tautomerism

Isomerization in the context of this molecule would primarily relate to rearrangements under specific reaction conditions, which have not been extensively reported for this specific compound.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govacs.orgmdpi.comrsc.org this compound is a potential substrate for MCRs, where the nucleophilic amino group can react with in-situ generated electrophiles. For instance, it could participate in MCRs for the synthesis of pyranopyrazoles or other fused heterocyclic systems. In a typical scenario, an aldehyde, a malononitrile (B47326), and the aminopyrazole could react in a one-pot synthesis to yield a complex heterocyclic product. The chloro substituent can be retained in the product for further functionalization or can be involved in the reaction sequence depending on the conditions.

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. mdpi.com For 3-Chloro-1-methyl-1H-pyrazol-5-amine, a comprehensive analysis using one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

Comprehensive 1D and 2D NMR Analysis (e.g., COSY, HSQC, HMBC) for Definitive Structural Elucidation

While specific, detailed published spectra for this compound are not widely available, the expected NMR data can be predicted based on the analysis of closely related substituted pyrazole (B372694) derivatives. nih.govmdpi.commdpi.comnih.gov

¹H NMR: The ¹H NMR spectrum is expected to show three distinct signals: a singlet for the methyl group (N-CH₃), a singlet for the amine protons (-NH₂), and a singlet for the lone proton on the pyrazole ring (C4-H). The chemical shift of the N-methyl protons would likely appear in the range of 3.5-4.0 ppm. The C4-H proton, being on an electron-rich heterocyclic ring, is anticipated to resonate in the aromatic region, typically around 5.5-6.5 ppm. The amine protons are expected to show a broader singlet whose chemical shift can vary depending on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum should display four signals corresponding to the four carbon atoms in the molecule. The methyl carbon (N-CH₃) would appear upfield. The three carbons of the pyrazole ring (C3, C4, and C5) would have distinct chemical shifts influenced by their substituents. The C3 carbon, bonded to chlorine, would be significantly affected. The C5 carbon, attached to the amine group, and the C4 carbon would also show characteristic shifts. researchgate.net

2D NMR: To confirm these assignments and establish connectivity, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show no cross-peaks, as all the proton signals are expected to be singlets with no vicinal proton-proton coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. columbia.edu It would definitively link the ¹H signal for the N-methyl group to its corresponding ¹³C signal, and the C4-H proton signal to the C4 carbon signal.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key HMBC Correlations
N-CH₃ ~3.7 ~35 C5
C4-H ~5.8 ~95 C3, C5
NH₂ Variable - C5
C3-Cl - ~145 -

Note: The chemical shifts are estimates based on data from analogous pyrazole structures and general substituent effects. Actual experimental values may vary.

Dynamic NMR for Conformational and Fluxional Studies

Dynamic NMR (DNMR) spectroscopy is employed to study molecular processes that occur on the NMR timescale, such as conformational changes or tautomerism. mdpi.com For this compound, potential dynamic processes could include restricted rotation around the C5-NH₂ bond or intermolecular exchange of the amine protons. However, a review of the available scientific literature does not indicate that dynamic NMR studies have been performed on this specific compound. Such studies would be valuable to probe the rotational barrier of the amino group and to investigate proton exchange kinetics in different solvent systems.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and their bonding environment.

Assignment of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its functional groups. While specific spectra for this molecule are not readily found, assignments can be made based on known vibrational frequencies for aminopyrazoles and chloropyrazoles. derpharmachemica.comtandfonline.comnih.gov

N-H Vibrations: The amine group (-NH₂) is expected to show symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. jchemrev.com A scissoring (bending) vibration is typically observed around 1600-1650 cm⁻¹.

C-H Vibrations: The methyl (CH₃) group will have symmetric and asymmetric stretching bands around 2850-3000 cm⁻¹. The lone aromatic C-H on the pyrazole ring is expected to show a stretching vibration above 3000 cm⁻¹. researchgate.net

C=N and C=C Vibrations: The pyrazole ring contains C=N and C=C bonds, which will produce characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

C-Cl Vibration: The carbon-chlorine (C-Cl) stretch is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹, providing evidence for the chloro-substituent.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amine (-NH₂) Asymmetric & Symmetric Stretch 3300 - 3500
Amine (-NH₂) Scissoring (Bend) 1600 - 1650
Aromatic C-H Stretch 3000 - 3100
Methyl (-CH₃) Asymmetric & Symmetric Stretch 2850 - 3000
Pyrazole Ring C=N, C=C Stretch 1400 - 1600

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

The presence of the primary amine (-NH₂) group makes this compound a candidate for intermolecular hydrogen bonding. In the solid state or in concentrated solutions, the amine protons can act as hydrogen bond donors, while the pyrazole ring nitrogen atoms and the amine nitrogen can act as acceptors.

This hydrogen bonding would be observable in the IR spectrum. jchemrev.com The N-H stretching bands of a hydrogen-bonded amine are typically broader and shifted to lower wavenumbers (lower frequency) compared to the sharp, higher frequency bands of a "free" non-hydrogen-bonded N-H group. researchgate.netnih.govyoutube.com By comparing spectra taken in a non-polar solvent at different concentrations, the extent of intermolecular hydrogen bonding can be assessed. A decrease in the intensity of the broad, lower-frequency band and a corresponding increase in the sharp, higher-frequency band upon dilution would confirm the presence of intermolecular hydrogen bonds.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with very high precision. mdpi.com For this compound (molecular formula C₄H₆ClN₃), HRMS can confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.

The theoretical exact mass of the neutral molecule is calculated by summing the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, and ¹⁴N). The protonated molecular ion, [M+H]⁺, is commonly observed in techniques like Electrospray Ionization (ESI). The measured mass from an HRMS experiment can be compared to the calculated theoretical mass. A match within a few parts per million (ppm) provides strong evidence for the proposed elemental composition.

Table 3: Theoretical Mass Calculation for this compound

Formula Species Calculated Exact Mass (Da)
C₄H₆³⁵ClN₃ [M] 131.02499
C₄H₆³⁷ClN₃ [M] (³⁷Cl isotope) 133.02204
C₄H₇³⁵ClN₃⁺ [M+H]⁺ 132.03282

An article on the advanced spectroscopic and crystallographic characterization of this compound cannot be generated as requested.

A thorough search of scientific databases and literature has revealed no publicly available single crystal X-ray diffraction data for the specific compound "this compound". Consequently, information regarding its absolute structure determination, crystal packing, supramolecular architecture, and potential polymorphism is not available. The strict adherence to the provided outline, which is centered on this specific crystallographic information, cannot be fulfilled without the foundational experimental data.

While crystallographic studies have been conducted on numerous other pyrazole derivatives, the explicit instruction to focus solely on "this compound" prevents the inclusion of data from related compounds. Therefore, the generation of a scientifically accurate and detailed article as per the user's request is not possible at this time due to the absence of the necessary primary research findings for this particular molecule.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to model the electronic structure of molecules. DFT calculations would be instrumental in elucidating the fundamental electronic and structural properties of 3-Chloro-1-methyl-1H-pyrazol-5-amine.

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-31G(d)), would be used to find the equilibrium geometry by minimizing the energy of the molecule. This process yields key structural parameters.

Although specific data for the target molecule is not available, a hypothetical data table of optimized geometric parameters is presented below to illustrate the expected output of such a calculation.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

Parameter Bond Length (Å) Parameter Bond Angle (°)
C3-Cl 1.73 Cl-C3-C4 128.0
N1-C5 1.38 C3-C4-C5 105.0
N1-N2 1.35 C4-C5-N1 110.0
N2-C3 1.33 C5-N1-N2 112.0
C3-C4 1.40 N1-N2-C3 105.0
C4-C5 1.39 C5-N5 1.37
N1-CH3 1.47 H-N-H 115.0

Note: These values are illustrative and not based on actual calculations for this compound.

Upon obtaining the optimized geometry, an analysis of the electronic structure would reveal details about the distribution of electrons within the molecule, including charge distribution and dipole moment, which are critical for understanding its intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity).

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. For this compound, FMO analysis would identify the regions of the molecule most susceptible to electrophilic and nucleophilic attack. The locations of the HOMO and LUMO densities would highlight the specific atoms or bonds involved in potential reactions.

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound

Property Energy (eV)
HOMO Energy -6.5
LUMO Energy -1.2
HOMO-LUMO Gap 5.3

Note: These values are illustrative and not based on actual calculations for this compound.

The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. The ESP map is generated by calculating the electrostatic potential at the van der Waals surface of the molecule.

Different colors on the ESP map represent different values of the electrostatic potential. Typically, regions of negative potential (electron-rich areas) are colored red and are indicative of sites for electrophilic attack. Conversely, regions of positive potential (electron-poor areas) are colored blue and represent sites for nucleophilic attack. Green areas indicate regions of neutral potential. For this compound, an ESP map would likely show negative potential around the nitrogen atoms of the pyrazole (B372694) ring and the amine group, as well as the chlorine atom, highlighting these as potential sites for interaction with electrophiles. The hydrogen atoms of the amine group and the methyl group would likely exhibit positive potential.

Prediction of Spectroscopic Properties

Computational methods can also be used to predict the spectroscopic properties of a molecule, which can aid in the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework, can be used to predict the ¹H and ¹³C NMR chemical shifts and coupling constants of a molecule. These predicted values can then be compared with experimental data to confirm the structure of the compound. For this compound, these calculations would provide theoretical chemical shifts for each unique proton and carbon atom in the molecule.

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom Predicted ¹H Chemical Shift Atom Predicted ¹³C Chemical Shift
H (on C4) 6.0 C3 145.0
H (on N-CH₃) 3.6 C4 95.0
H (on NH₂) 4.5 C5 150.0
C (on N-CH₃) 35.0

Note: These values are illustrative and not based on actual calculations for this compound.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. DFT calculations can be used to compute the vibrational frequencies and intensities of a molecule, which can then be used to generate a simulated IR or Raman spectrum. The calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational method. By analyzing the normal modes associated with each calculated frequency, a detailed assignment of the vibrational bands observed in the experimental spectra can be made. For this compound, this would involve identifying the characteristic stretching and bending vibrations of the C-Cl, C-N, N-H, and C-H bonds, as well as the vibrations of the pyrazole ring.

Table 4: Hypothetical Predicted Vibrational Frequencies (cm⁻¹) and Assignments for this compound

Predicted Frequency (cm⁻¹) Assignment
3450 N-H asymmetric stretch
3350 N-H symmetric stretch
3100 C-H stretch (ring)
2950 C-H stretch (methyl)
1620 N-H scissoring
1580 C=N stretch
1450 CH₃ deformation
1050 Ring breathing
750 C-Cl stretch

Note: These values are illustrative and not based on actual calculations for this compound.

Reaction Mechanism Elucidation and Pathway Analysis

Theoretical and computational chemistry provides powerful tools for elucidating the complex reaction mechanisms involved in the synthesis and transformation of pyrazole derivatives. For compounds structurally related to this compound, computational studies have been instrumental in proposing and validating reaction pathways. For instance, in the direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines using N-halosuccinimides (NXS), a plausible mechanism has been proposed based on experimental results and theoretical principles. beilstein-archives.org This proposed pathway involves the initial coordination of the oxygen atom of a solvent like DMSO with the halogen atom of NXS, forming a polarized intermediate. beilstein-archives.org This intermediate then reacts with the electron-rich pyrazole ring to form a subsequent intermediate, which ultimately leads to the halogenated product. beilstein-archives.org

Similarly, computational approaches are used to understand more complex transformations, such as the domino rearrangement of isoxazoles to form pyrazoles, which proceeds through a proposed aziridine (B145994) intermediate. mdpi.com Density Functional Theory (DFT) calculations are frequently employed to map out the potential energy surface of such reactions, identifying key intermediates and transition states. These studies help rationalize the regioselectivity and stereoselectivity observed in many reactions involving the pyrazole core. For example, in the multicomponent synthesis of aminopyrazole-thioether derivatives, theoretical studies can clarify the sequence of Michael addition, intramolecular cyclization, and electrophilic aromatic substitution that leads to the final product. mdpi.com

Transition State Characterization and Energy Barrier Calculations

A cornerstone of mechanistic studies is the characterization of transition states (TS) and the calculation of associated energy barriers, which determine the feasibility and rate of a chemical reaction. For the pyrazole scaffold, a significant area of investigation has been proton transfer (tautomerism), which can influence the molecule's reactivity. mdpi.com High-level quantum mechanical calculations, using methods such as Møller–Plesset perturbation theory (MP2) and DFT (e.g., B3LYP functional with 6-311++G(d,p) basis sets), have been used to model these processes. mdpi.com

Studies on substituted pyrazoles have revealed that intramolecular proton migration has a very high activation energy, making it an unlikely pathway under normal conditions. mdpi.com In contrast, intermolecular proton exchange, often mediated by solvent molecules, exhibits significantly lower energy barriers. mdpi.com The presence of solvents like water can facilitate the proton transfer by forming hydrogen-bonded transition states, effectively lowering the activation energy. mdpi.com For example, calculations have shown that the energy barrier for intermolecular proton exchange in pyrazoles is substantially lower than for the intramolecular process. mdpi.com

Table 1: Calculated Activation Energy Barriers for Proton Transfer in Pyrazoles
Process TypeCalculated Energy Barrier (kcal/mol)Computational Method/Reference
Intramolecular Proton Migration~50Alkorta et al. mdpi.com
Intramolecular Proton Migration47.8–55.5CAM-B3LYP and MP2 mdpi.com
Intermolecular Proton Exchange10–14Alkorta et al. mdpi.com

DFT calculations are also crucial for predicting the regioselectivity of reactions, such as 1,3-dipolar cycloadditions, by comparing the activation energies of different possible transition states. mdpi.com The transition state with the lower calculated energy barrier corresponds to the preferred reaction pathway, leading to the experimentally observed major product. mdpi.com

Reaction Coordinate Mapping and Kinetic Studies

Reaction coordinate mapping involves tracing the minimum energy path that connects reactants, transition states, and products on the potential energy surface. This computational technique provides a detailed, step-by-step visualization of the reaction mechanism, including changes in bond lengths, angles, and energies throughout the transformation. By identifying the highest energy point along this path—the transition state—researchers can determine the rate-limiting step of the reaction.

These theoretical kinetic studies are complementary to experimental investigations. For instance, while control experiments might suggest the involvement of certain intermediates or the absence of a free-radical pathway, computational mapping of the reaction coordinate can provide detailed geometric and energetic data to support or refine these mechanistic hypotheses. beilstein-archives.org In the study of cycloaddition reactions involving pyrazole precursors, DFT calculations have been used to map the energy profiles for different regioisomeric pathways, confirming that the observed product results from the kinetically favored reaction path with the lowest activation energy. mdpi.com These analyses provide a quantitative basis for understanding why one reaction outcome is preferred over another.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

Molecular dynamics (MD) simulations offer a powerful method to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with the surrounding environment. mdpi.com For pyrazole-containing compounds, MD simulations have been used to explore the stability of ligand-protein complexes, which is crucial in the context of drug design. researchgate.net These simulations can reveal the most likely binding mode of a molecule within a biological target, such as an enzyme or receptor. researchgate.net Key parameters derived from MD simulations, including Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Solvent Accessible Surface Area (SASA), provide quantitative measures of the stability and dynamics of the system. ajchem-a.com

Table 2: Common Parameters Analyzed in Molecular Dynamics Simulations
ParameterDescriptionSignificance
RMSD (Root Mean Square Deviation)Measures the average deviation of atomic positions in the molecule over time compared to a reference structure.Indicates the structural stability of the molecule or complex during the simulation. A stable RMSD suggests equilibrium has been reached. ajchem-a.com
RMSF (Root Mean Square Fluctuation)Measures the fluctuation of individual atoms or residues around their average positions.Highlights flexible or rigid regions within the molecule. Higher RMSF values indicate greater flexibility. ajchem-a.com
SASA (Solvent Accessible Surface Area)Calculates the surface area of the molecule that is accessible to a solvent.Provides information about the molecule's interaction with the solvent and changes in its compactness. ajchem-a.com
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds between the molecule and its environment (e.g., solvent, protein).Quantifies key intermolecular interactions that contribute to the stability of a complex or a specific conformation. ajchem-a.com

Beyond protein binding, MD simulations are valuable for exploring the conformational landscape of a molecule. Pyrazole derivatives can exist in different tautomeric and conformational forms. researchgate.net Potential energy surface simulations can identify stable conformers as energy minima, while MD simulations can model the transitions between these states, revealing the preferred conformations in different environments. researchgate.net

Furthermore, MD simulations explicitly model the effect of solvent on molecular structure and dynamics. Solvation plays a critical role in chemical reactions and conformational preferences. mdpi.com Theoretical studies have shown that water molecules can lower the energetic barriers for proton transfer in pyrazoles by forming stabilizing hydrogen bonds. mdpi.com While explicit MD simulations provide a detailed picture, continuum solvation models like the Conductor-like Polarizable Continuum Model (CPCM) are often used in quantum chemical calculations to account for bulk solvent effects on reaction energies and geometries in a computationally efficient manner. mdpi.com These models have been successfully applied to make calculations more realistic when studying reaction mechanisms of pyrazole-related compounds in solution. mdpi.com

Applications of 3 Chloro 1 Methyl 1h Pyrazol 5 Amine As a Chemical Building Block

Precursor for Advanced Organic Materials (excluding biological materials)

The structural characteristics of 3-Chloro-1-methyl-1H-pyrazol-5-amine, including its aromaticity, potential for hydrogen bonding, and multiple reactive sites, make it a candidate for the synthesis of specialized organic materials.

Synthesis of Monomers for Polymer and Copolymer Development

The bifunctional nature of aminopyrazoles, possessing both an amino group and reactive sites on the heterocyclic ring, allows them to be used as monomers for polymerization. The amino group can react with functional groups like epoxides or acid chlorides to form the polymer backbone.

In one study, a 5-aminopyrazole derivative was successfully grafted onto polyglycidyl methacrylate. mdpi.com This reaction involved the nucleophilic attack of the amino group on the epoxy rings of the polymer, demonstrating the viability of aminopyrazoles in polymer modification and the creation of functional copolymers. mdpi.com While this specific example does not use this compound, the reactivity of its amino group suggests it could be employed in similar polymerization strategies, such as in the synthesis of polyamides or polyimides, to develop materials with tailored thermal and electronic properties.

Table 1: Potential Polymerization Reactions Involving Aminopyrazole Monomers

Polymer ClassCo-Monomer Functional GroupResulting LinkagePotential Properties
PolyamidesAcyl Chloride, Carboxylic AcidAmideHigh thermal stability, mechanical strength
PolyimidesDianhydrideImideExcellent thermal and chemical resistance
Epoxy ResinsEpoxideAmino-alcoholStrong adhesion, chemical resistance

This table illustrates potential applications based on the known reactivity of the amine functional group.

Components in Liquid Crystals and Organic Electronic Materials

Pyrazole (B372694) derivatives have been investigated for their potential in advanced materials such as liquid crystals due to their rigid, planar structures which can promote the formation of mesophases. nih.gov The incorporation of pyrazole-based scaffolds into Schiff bases, for instance, has been explored to assess liquid crystalline properties. researchgate.net The structure of this compound, with its distinct substitution pattern, can be modified to create molecules with the specific shape anisotropy required for liquid crystal behavior. By attaching long alkyl chains or other mesogenic units to the pyrazole core, it is possible to design new materials for display technologies and sensors.

While direct application of this compound in organic electronic materials is not widely documented, its electron-rich heterocyclic nature makes it a plausible building block for organic semiconductors or light-emitting diodes (OLEDs). The functional groups allow for tuning of electronic properties, such as the HOMO/LUMO energy levels, which is critical for these applications.

Ligand Design and Synthesis in Catalysis

The nitrogen atoms in the pyrazole ring and the exocyclic amino group of this compound are excellent donors for coordinating with metal ions, making this compound a valuable scaffold for ligand design in both homogeneous and heterogeneous catalysis. uab.catnih.gov

Formation of Metal Complexes for Homogeneous Catalysis

Pyrazole-based ligands are widely used in homogeneous catalysis due to their strong coordination to transition metals and the electronic tunability of the pyrazole ring. dntb.gov.ua The two adjacent nitrogen atoms of the pyrazole can act as a chelating ligand, and the exocyclic amine of this compound provides an additional coordination site. This allows for the formation of stable, well-defined metal complexes with metals such as palladium, platinum, manganese, and ruthenium. uab.catsouthwales.ac.ukrsc.org

These complexes can function as catalysts in a variety of organic transformations. For example, manganese complexes coordinated to pyrazole ligands have been shown to be efficient for transfer hydrogenation reactions. rsc.org The electronic properties of the ligand, influenced by the chloro and methyl substituents, can modulate the reactivity and selectivity of the metal center. The N-H group of a coordinated, protic pyrazole ligand can also participate directly in catalytic cycles through metal-ligand cooperation, facilitating bond activation steps. mdpi.com

Table 2: Examples of Metal Complexes with Pyrazole-Type Ligands for Catalysis

Metal CenterLigand TypeCatalytic ApplicationReference
Manganese (Mn)PyrazoleTransfer Hydrogenation rsc.org
Ruthenium (Ru)Protic PyrazoleHydrogenation of CO2 mdpi.com
Palladium (Pd)(Alkylamino)pyrazoleNot specified uab.cat
Platinum (Pt)(Alkylamino)pyrazoleNot specified uab.cat
Copper (Cu)3-AminopyrazoleVarious nih.gov

Integration into Heterogeneous Catalytic Systems

To overcome challenges of catalyst separation and recycling associated with homogeneous systems, pyrazole-based complexes can be immobilized onto solid supports to create heterogeneous catalysts. tytlabs.co.jp The functional groups on this compound can be used to covalently attach the molecule to a support material like silica (B1680970) or a polymer resin.

Once the pyrazole ligand is anchored, it can be metalated to form the active catalytic site. This approach combines the high activity and selectivity of a homogeneous catalyst with the practical advantages of a heterogeneous system. tytlabs.co.jp For example, bipyridine-based ligands have been integrated into periodic mesoporous organosilicas to create solid chelating ligands for immobilizing various metal complexes. tytlabs.co.jp A similar strategy could be employed with pyrazole-based ligands. Furthermore, pyrazole derivatives themselves have been used in the synthesis of heterogeneous catalysts, such as cerium- and nickel-based systems, for facilitating multicomponent organic reactions. rsc.orgmdpi.comrsc.org

Intermediate in the Synthesis of Agrochemical Precursors (focus on chemical synthesis, not biological efficacy)

One of the most significant applications of this compound is its role as a key intermediate in the synthesis of precursors for agrochemicals. gugupharm.com The pyrazole scaffold is a core component of numerous modern insecticides, fungicides, and herbicides. beilstein-archives.orgnih.gov

The specific functional groups of this compound are synthetically valuable. The 5-amino group is a crucial nucleophile that can be readily derivatized. For example, it can be reacted with carboxylic acids or their derivatives to form amides. This amide linkage is a common feature in many advanced agrochemicals, such as the SDH inhibitor class of fungicides. The chlorine atom at the 3-position and the methyl group at the 1-position are also important for defining the structure of the final active ingredient. For instance, the well-known insecticide Fipronil is a highly substituted 5-aminopyrazole derivative, highlighting the importance of this structural class in pest control agents. nih.gov

The synthesis of agrochemical precursors often involves multi-step sequences where the pyrazole core is constructed and then functionalized. The use of pre-formed, functionalized pyrazoles like this compound provides a more efficient route to complex target molecules. For example, related compounds like 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole are used as reactants in the synthesis of sulfonylurea herbicides like Halosulfuron-methyl. lookchem.com Similarly, other chloro-pyrazole amines serve as precursors for pesticidal thioethers. google.com

Building Block for Other Heterocyclic Systems and Fused Rings

This compound is a versatile precursor in the synthesis of a variety of fused heterocyclic systems. The presence of a nucleophilic amino group and the adjacent ring nitrogen atom allows for cyclization reactions with various electrophilic reagents to construct bicyclic and polycyclic frameworks. These fused pyrazole systems are of significant interest in materials science and medicinal chemistry.

One of the most common applications of 5-aminopyrazoles is in the synthesis of pyrazolo[1,5-a]pyrimidines . This is typically achieved through the reaction of the aminopyrazole with 1,3-dicarbonyl compounds or their synthetic equivalents, such as α,β-unsaturated ketones. rsc.orgias.ac.in The reaction proceeds via an initial condensation to form an enamine intermediate, followed by an intramolecular cyclization and dehydration to yield the fused pyrimidine (B1678525) ring. The substituents on the diketone or unsaturated ketone determine the substitution pattern on the resulting pyrazolo[1,5-a]pyrimidine (B1248293) ring.

Another important class of fused heterocycles synthesized from 5-aminopyrazoles are pyrazolo[5,1-c] nih.govrsc.orgresearchgate.nettriazines . These systems can be prepared by the reaction of a diazotized 5-aminopyrazole with compounds containing an active methylene (B1212753) group. researchgate.netresearchgate.net The 5-amino group of this compound can be converted to a diazonium salt, which then acts as an electrophile. Reaction with a suitable coupling partner, such as an enamine, leads to an intermediate that cyclizes to form the triazine ring. researchgate.net

Furthermore, diazotization of 5-aminopyrazoles can lead to the formation of pyrazolo[3,4-d] nih.govrsc.orgresearchgate.nettriazines . The intramolecular cyclization of the diazonium salt derived from a 5-aminopyrazole bearing a suitable substituent at the 4-position, such as a cyano or carboxamido group, can yield the fused triazine ring system. nih.govconicet.gov.ar

The table below summarizes some of the key fused heterocyclic systems that can be synthesized from this compound and the typical reagents required.

Fused Heterocyclic SystemReagent TypeGeneral Reaction Scheme
Pyrazolo[1,5-a]pyrimidines1,3-Diketones or α,β-Unsaturated KetonesCondensation followed by intramolecular cyclization
Pyrazolo[5,1-c] nih.govrsc.orgresearchgate.nettriazinesDiazotization followed by coupling with active methylene compounds (e.g., enamines)Azo coupling followed by intramolecular cyclization
Pyrazolo[3,4-d] nih.govrsc.orgresearchgate.nettriazinesDiazotization of 4-substituted 5-aminopyrazolesIntramolecular cyclization of the diazonium salt

Precursor for Dyes and Pigments (excluding biological applications)

The 5-aminopyrazole scaffold is a well-established component in the synthesis of azo dyes and pigments. This compound can serve as a diazo component for the production of a range of colorants. The general method involves the diazotization of the primary amino group to form a reactive pyrazolediazonium salt. This salt is then reacted with a variety of coupling components to produce the final azo dye. nih.govnih.govresearchgate.net

The diazotization is typically carried out in an acidic medium (e.g., hydrochloric acid) with sodium nitrite (B80452) at low temperatures (0-5 °C). The resulting diazonium salt of this compound is an electrophile that readily attacks electron-rich coupling components.

Common coupling components include:

Phenols and Naphthols: Coupling with these compounds yields hydroxyazo dyes. The position of the azo linkage on the aromatic ring is directed by the hydroxyl group.

Aromatic Amines: Reaction with anilines and other aromatic amines produces aminoazo dyes.

Active Methylene Compounds: Compounds such as β-ketoesters and malononitrile (B47326) derivatives are also effective coupling partners, leading to azo dyes with different chromophoric systems.

The color of the resulting dye is determined by the electronic properties of the entire conjugated system, which includes the pyrazole ring and the coupled aromatic or heterocyclic system. The presence of the chloro and methyl substituents on the pyrazole ring, as well as the substituents on the coupling component, can be used to tune the final color and other properties like lightfastness and solubility. nih.gov Pyrazolone-based azo dyes are known for their vibrant yellow to red shades. ontosight.airesearchgate.net

The following table illustrates the synthesis of azo dyes from this compound.

Reaction StepReagentsIntermediate/Product
DiazotizationThis compound, NaNO₂, HCl3-Chloro-1-methyl-1H-pyrazol-5-diazonium chloride
Azo CouplingDiazonium salt + Coupling Component (e.g., Phenol, Aniline)Azo Dye

Role in the Design of Chemosensors and Molecular Probes (non-biological sensing)

Pyrazole derivatives are increasingly utilized in the design of chemosensors and molecular probes for the detection of various analytes, such as metal ions and anions, in non-biological contexts. nih.govrsc.orgresearchgate.net The nitrogen atoms of the pyrazole ring and the exocyclic amino group of this compound can act as coordination sites for metal ions. By incorporating this pyrazole unit into a larger molecular framework that includes a signaling unit (a chromophore or fluorophore), a chemosensor can be constructed.

The general principle behind these chemosensors is that the binding of an analyte to the pyrazole-containing receptor part of the molecule induces a change in the electronic properties of the signaling unit. This change can be observed as a modification in the UV-Vis absorption spectrum (colorimetric sensor) or the fluorescence emission spectrum (fluorescent sensor). nih.govconsensus.app

For example, this compound can be chemically modified to introduce a fluorophore. The amino group can be reacted to link the pyrazole to a known fluorescent moiety. In the unbound state, the sensor might exhibit a certain fluorescence. Upon coordination with a specific metal ion, processes such as photoinduced electron transfer (PET) or charge-transfer (CT) might be altered, leading to either an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal.

Furthermore, derivatives of chloropyrazoles have been used to create photochromic materials. For instance, a compound derived from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was shown to exhibit photochromism, changing color upon exposure to UV light. mdpi.com This property is valuable for the development of molecular switches and probes where the state can be controlled by light. The synthetic versatility of this compound allows for its incorporation into such photoresponsive systems.

The design of a chemosensor based on this pyrazole derivative would involve the following key components:

ComponentFunctionExample Moiety
Binding Site Selectively binds to the target analyte.The pyrazole ring and amino group of the core molecule.
Signaling Unit Reports the binding event through an optical signal change.A linked chromophore (for color change) or fluorophore (for fluorescence change).
Linker Connects the binding site and the signaling unit.An alkyl or aryl chain.

Q & A

Basic: What are the standard synthetic routes for 3-Chloro-1-methyl-1H-pyrazol-5-amine, and how are reaction conditions optimized?

Answer:
The synthesis typically involves condensation of substituted hydrazines with β-diketones or their equivalents under acidic or thermal conditions. For example, reacting 3-chlorophenylhydrazine with methyl-substituted ketones can yield the pyrazole core. Optimization focuses on:

  • Catalyst selection (e.g., HCl or acetic acid for cyclization) .
  • Temperature control (60–100°C) to balance reaction rate and side-product formation .
  • Solvent choice (e.g., ethanol or DMF) to improve solubility and yield .
    Advanced protocols may use continuous flow synthesis for scalability .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR/MS) for structural confirmation?

Answer:
Contradictions often arise from tautomerism or impurities. Methodological approaches include:

  • Multi-technique validation : Combine 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and high-resolution MS to cross-verify functional groups and molecular weight .
  • Computational modeling : Use DFT calculations to predict NMR chemical shifts and compare with experimental data .
  • X-ray crystallography : For unambiguous confirmation, employ SHELX-based refinement (e.g., SHELXL) to resolve ambiguous peaks .

Basic: What analytical techniques are recommended for purity assessment of this compound?

Answer:
Standard methods include:

  • HPLC-UV/Vis with C18 columns (mobile phase: acetonitrile/water) to quantify impurities .
  • Melting point analysis to detect polymorphic variations .
  • Elemental analysis (EA) for C/H/N/Cl composition validation .

Advanced: How can researchers investigate the regioselectivity of electrophilic substitution reactions on the pyrazole ring?

Answer:
Regioselectivity is influenced by electronic and steric factors. Strategies include:

  • Substituent effects : Electron-withdrawing groups (e.g., Cl) direct substitution to specific positions. Use DFT calculations to map electron density .
  • Kinetic vs. thermodynamic control : Vary reaction temperature and monitor intermediates via LC-MS .
  • Isotopic labeling : Introduce 15N^{15} \text{N} or 13C^{13} \text{C} to track reaction pathways via NMR .

Basic: What are the key stability considerations for storing this compound?

Answer:

  • Moisture sensitivity : Store in desiccators with silica gel .
  • Light sensitivity : Use amber vials to prevent photodegradation .
  • Temperature : Long-term storage at –20°C in inert atmospheres (N2_2) minimizes decomposition .

Advanced: How can researchers analyze the environmental degradation pathways of this compound?

Answer:

  • Simulated environmental conditions : Expose the compound to UV light, varying pH, and microbial cultures to mimic natural breakdown .
  • LC-QTOF-MS : Identify degradation products and propose pathways .
  • Ecotoxicology assays : Use Daphnia magna or algal models to assess toxicity of byproducts .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Answer:

  • Enzyme inhibition assays : Target kinases or proteases using fluorescence-based substrates .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Antimicrobial susceptibility testing : Broth microdilution against Gram-positive/negative bacteria .

Advanced: How can SAR studies be designed to improve the compound’s bioactivity?

Answer:

  • Structural diversification : Synthesize analogs with varied substituents (e.g., halogens, alkyl chains) .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate structural features with activity .
  • Binding affinity assays : Surface plasmon resonance (SPR) or ITC to quantify target interactions .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Lab coat, nitrile gloves, and safety goggles .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation .
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How can computational methods predict the compound’s reactivity in complex matrices?

Answer:

  • Molecular docking : Predict binding modes with biological targets (e.g., AutoDock Vina) .
  • ReaxFF MD simulations : Model reaction dynamics in solvent environments .
  • Machine learning : Train models on existing reaction databases to forecast novel pathways .

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